Nav1.7-IN-13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of Nav1.7-IN-13 involves synthetic routes that typically include high-throughput screening of natural products and scaffold-based screening methods. One study identified naphthylisoquinoline alkaloids from Ancistrocladus tectorius as a novel type of Nav1.7 channel inhibitors . Another approach involved carbenoid-involved reactions integrated with scaffold-based screening to generate a Nav1.7 inhibitor . These methods highlight the use of diverse chemical reactions and structural templates to synthesize this compound.

Chemical Reactions Analysis

Nav1.7-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbenoids and other intermediates that facilitate the formation of the desired compound . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory activity against the Nav1.7 channel.

Scientific Research Applications

Nav1.7-IN-13 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a structural template for developing new inhibitors of the Nav1.7 channel . In biology and medicine, it is used to study the mechanisms of pain perception and to develop potential analgesic drugs . The compound has shown efficacy in various animal models of pain, making it a promising candidate for further research and development .

Mechanism of Action

Nav1.7-IN-13 exerts its effects by selectively inhibiting the Nav1.7 channel, which is responsible for conducting sodium currents in response to membrane depolarizations generated by potentially tissue-damaging events . This inhibition prevents the firing of pain-sensing neurons, thereby reducing pain signals . The compound targets specific binding sites on the Nav1.7 channel, such as the extracellular vestibule of the pore and the extracellular loops of voltage-sensor domains .

Comparison with Similar Compounds

Nav1.7-IN-13 is unique compared to other similar compounds due to its selective inhibition of the Nav1.7 channel. Similar compounds include aryl sulfonamides, aminopyrazines, pyrrolidines, piperidines, indazoles, aminocyclohexanes, tetrahydropyridines, diarylamides, and guanidinium derivatives . These compounds also target the Nav1.7 channel but may differ in their chemical structures and inhibitory activities. This compound stands out due to its specific binding sites and its potential for developing new analgesic drugs .

Properties

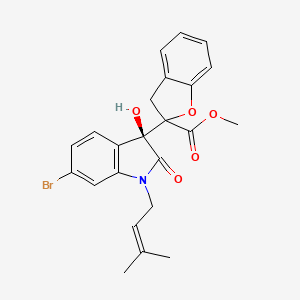

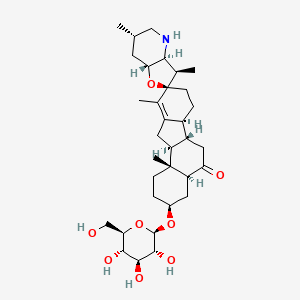

Molecular Formula |

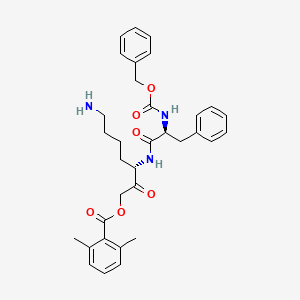

C23H22BrNO5 |

|---|---|

Molecular Weight |

472.3 g/mol |

IUPAC Name |

methyl 2-[(3S)-6-bromo-3-hydroxy-1-(3-methylbut-2-enyl)-2-oxoindol-3-yl]-3H-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C23H22BrNO5/c1-14(2)10-11-25-18-12-16(24)8-9-17(18)23(28,20(25)26)22(21(27)29-3)13-15-6-4-5-7-19(15)30-22/h4-10,12,28H,11,13H2,1-3H3/t22?,23-/m1/s1 |

InChI Key |

BJERJTMQOUROEZ-OZAIVSQSSA-N |

Isomeric SMILES |

CC(=CCN1C2=C(C=CC(=C2)Br)[C@@](C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |

Canonical SMILES |

CC(=CCN1C2=C(C=CC(=C2)Br)C(C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)